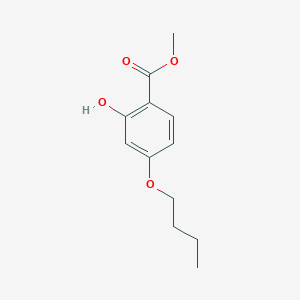

Methyl 4-butoxy-2-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

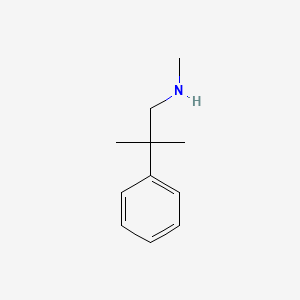

Methyl 4-butoxy-2-hydroxybenzoate is a chemical compound with the molecular formula C12H16O4 . It is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics .

Synthesis Analysis

The synthesis of this compound can be achieved from 1-Iodobutane and Methyl 2,4-dihydroxybenzoate .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring bearing a carboxyl and a hydroxyl group . The InChI Code for the compound is 1S/C12H16O4/c1-3-4-7-16-9-5-6-10 (11 (13)8-9)12 (14)15-2/h5-6,8,13H,3-4,7H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 224.25 . The compound is not likely mobile in the environment due to its low water solubility .Wissenschaftliche Forschungsanwendungen

1. Structural Analysis and Pharmaceutical Activity

Methyl 4-hydroxybenzoate, a variant of Methyl 4-butoxy-2-hydroxybenzoate, has been analyzed for its anti-microbial properties used in cosmetics, personal-care products, and as a food preservative. The study by Sharfalddin et al. (2020) focused on its single crystal X-ray structure, extensive intermolecular hydrogen bonding, Hirshfeld surface analysis for intermolecular interactions, and crystal packing. Quantum mechanical methods were applied to predict its pharmaceutical activity, revealing insights into the molecular determinants underlying its known pharmaceutical activity (Sharfalddin et al., 2020).

2. Dermatological Metabolism and Toxicity Studies

Jewell et al. (2007) studied the dermal absorption and metabolism of parabens (including this compound) in human and minipig skin. This research highlighted the hydrolysis of parabens to 4-hydroxybenzoic acid and the involvement of carboxylesterases in their hydrolysis. It underlined the importance of understanding the disposition of parabens after dermal exposure and their potential to elicit localized toxicity (Jewell et al., 2007).

3. Biotransformation in Human Liver

A study by Abbas et al. (2010) focused on the metabolism of parabens in the human liver. It revealed that parabens undergo hydrolysis and glucuronidation, suggesting that these compounds do not accumulate in human tissue. This research is crucial for understanding the safety and regulatory aspects of this compound in pharmaceutical and cosmetic products (Abbas et al., 2010).

4. Analytical Methods for Parabens Detection

The development of analytical methods for detecting parabens, including this compound, in various products has been an area of active research. Mahuzier et al. (2001) developed a microemulsion electrokinetic chromatography method for selective and quantitative analysis of 4-hydroxybenzoates. This method has applications in quality control testing of foods, cosmetics, and pharmaceuticals, providing a tool for regulatory compliance and safety assurance (Mahuzier et al., 2001).

Wirkmechanismus

Target of Action:

Methyl 4-butoxy-2-hydroxybenzoate, also known as methylparaben , belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters. Its chemical structure includes a benzoic acid moiety esterified with an alkyl group (in this case, a butoxy group) and para-substituted with a hydroxyl group . .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-butoxy-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-4-7-16-9-5-6-10(11(13)8-9)12(14)15-2/h5-6,8,13H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQOBMRZRWHNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)

![N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2394200.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)

![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)

![(E)-N-[(2-chlorophenyl)methyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2394208.png)

![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)

![4-Nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2394213.png)

![({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B2394218.png)